molecular formula C5H3BF3KOS B1462845 Potassium 5-formylthiophene-2-trifluoroborate CAS No. 1025113-78-3

Potassium 5-formylthiophene-2-trifluoroborate

Cat. No.: B1462845
CAS No.: 1025113-78-3
M. Wt: 218.05 g/mol
InChI Key: XERVPXDMNWPUFB-UHFFFAOYSA-N
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Description

Potassium 5-formylthiophene-2-trifluoroborate is an organoboron compound with the molecular formula C5H3BF3KOS. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Scientific Research Applications

Potassium 5-formylthiophene-2-trifluoroborate is widely used in scientific research due to its versatility:

Safety and Hazards

The safety data sheet for Potassium 5-formylthiophene-2-trifluoroborate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-formylthiophene-2-trifluoroborate can be synthesized through the reaction of thiophene-2-boronic acid with potassium bifluoride (KHF2) in the presence of a formylating agent such as formyl chloride. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound involves scalable procedures that ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-formylthiophene-2-trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of potassium 5-formylthiophene-2-trifluoroborate involves its participation in transmetalation reactions during Suzuki-Miyaura coupling. The trifluoroborate group transfers from the boron atom to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-formylthiophene-2-boronic acid
  • Potassium 5-formylthiophene-2-pinacolborane
  • Potassium 5-formylthiophene-2-borate esters

Uniqueness

Potassium 5-formylthiophene-2-trifluoroborate stands out due to its stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, trifluoroborates are more resistant to hydrolysis and oxidation, making them more suitable for various synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-(5-formylthiophen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERVPXDMNWPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670218
Record name Potassium trifluoro(5-formylthiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025113-78-3
Record name Potassium trifluoro(5-formylthiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 5-Formyl-2-thiophenetrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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